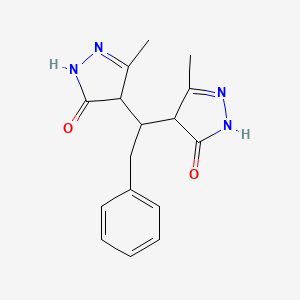
4,4'-(2-Phenylethane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Phenylethane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a phenylethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Phenylethane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with a suitable bridging agent such as quinoxaline in the presence of a base like triethylamine. This reaction proceeds through nucleophilic addition, followed by elimination and further addition steps to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Phenylethane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4,4’-(2-Phenylethane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Pyrazolones are known for their anti-inflammatory and analgesic properties, making this compound a candidate for drug development.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,4’-(2-Phenylethane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylpyrazol-5-one: A simpler pyrazolone derivative with similar biological activities.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Another compound with a similar bridging structure but different functional groups.
Phenol, 4,4’-(1-methylethylidene)bis-: A bisphenol compound with different applications.
Uniqueness
4,4’-(2-Phenylethane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its dual pyrazolone rings and phenylethane bridge, which confer distinct chemical and biological properties
Properties
CAS No. |
62001-20-1 |
|---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-methyl-4-[1-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-2-phenylethyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C16H18N4O2/c1-9-13(15(21)19-17-9)12(8-11-6-4-3-5-7-11)14-10(2)18-20-16(14)22/h3-7,12-14H,8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
LCHDNQXTCZSFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C(CC2=CC=CC=C2)C3C(=NNC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















